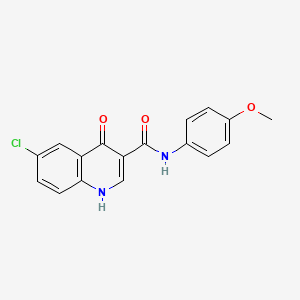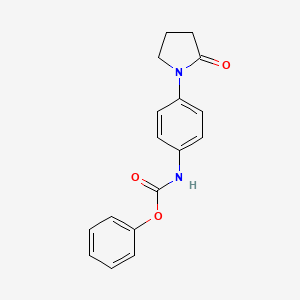![molecular formula C17H12BrN5S B2706165 3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894056-20-3](/img/structure/B2706165.png)
3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It has a molecular formula of C12H9BrN4S, an average mass of 321.196 Da, and a monoisotopic mass of 319.973114 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolo[4,3-b]pyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core is attached to a 4-bromophenyl group via a methylsulfanyl linker, and a pyridin-2-yl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Facile Synthesis Techniques : The synthesis of triazolo[4,3-a]pyridines, including structures similar to the specified chemical compound, has been facilitated by iodine(III)-mediated oxidative cyclization methods. These techniques provide an efficient pathway to synthesize fused heterocyclic 1,2,4-triazoles, which are known for their antimicrobial properties (Prakash et al., 2011).
- Characterization and DFT Calculations : Detailed structural analysis through NMR, IR, and mass spectral studies, along with single crystal X-ray diffraction techniques, have been employed to characterize pyridazine derivatives. Density Functional Theory (DFT) calculations complement these experimental results by providing insights into electronic structures and intermolecular interactions (Sallam et al., 2021).
Biological Activities and Applications
- Antimicrobial Activity : Several studies have reported on the antimicrobial activities of triazolo[4,3-a]pyridines and related compounds. The synthesis of new derivatives has been promoted for their potential use in battling microbial resistance, showing potent antibacterial and antifungal properties (Prakash et al., 2011).
- Anti-diabetic Applications : Research into triazolo-pyridazine derivatives has unveiled their potential as anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. This highlights the compound's relevance in the development of new therapeutic agents for diabetes management (Bindu et al., 2019).
- Antitubulin Agents : Certain diaryl-triazolo[4,3-b]pyridazines have been synthesized and shown to act as antitubulin agents, displaying moderate to potent antiproliferative activity against various cancer cell lines. These findings underscore the potential of such compounds in cancer therapy (Xu et al., 2016).
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential pharmacological activities could be investigated further, given the known activities of similar compounds . It is hoped that this will aid in the rational design and development of new target-oriented drugs for the treatment of various diseases .
Mecanismo De Acción
Target of action
The compound “3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Compounds in this class have been shown to have inhibitory activities toward various kinases .
Biochemical pathways
Kinase inhibitors generally affect signal transduction pathways, which can have wide-ranging effects on cellular processes such as cell growth, differentiation, and apoptosis .
Result of action
Kinase inhibitors can generally disrupt the signaling pathways they target, which can lead to changes in cellular behavior .
Análisis Bioquímico
Biochemical Properties
Related compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been shown to interact with various enzymes and proteins . These interactions often involve hydrogen bonding due to the presence of nitrogen atoms in the triazole ring
Cellular Effects
The cellular effects of 3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine are currently unknown. Related compounds have been shown to exhibit various effects on cells. For instance, some triazolothiadiazines have demonstrated anticancer, antimicrobial, and antiviral activities . These effects may be due to the compound’s interactions with cellular proteins and enzymes, which can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-3-1-2-10-19-14/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQSQCFQMOGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
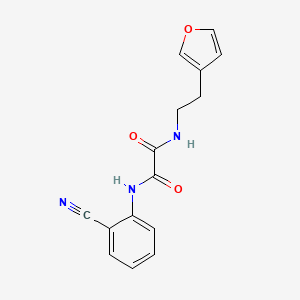
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2706084.png)

![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)
![(3Z)-3-[2-oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2706091.png)
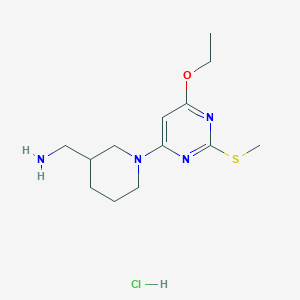
![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)
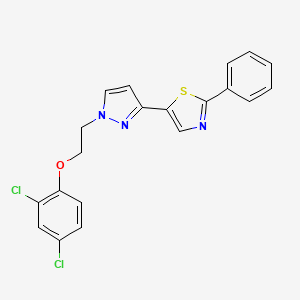

![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2706100.png)
